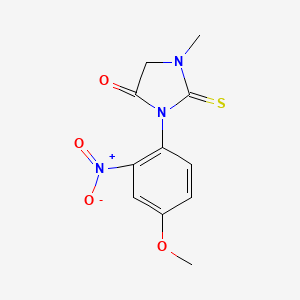

3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

3-(4-methoxy-2-nitrophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-12-6-10(15)13(11(12)19)8-4-3-7(18-2)5-9(8)14(16)17/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJWRNCUOVWHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=S)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one is a thioxoimidazolidinone derivative characterized by its unique molecular structure, which includes a methoxy and a nitro group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.

- Molecular Formula : C11H11N3O4S

- Molecular Weight : 281.29 g/mol

- CAS Number : 956587-22-7

The presence of functional groups such as methoxy and nitro significantly influences its chemical reactivity and biological interactions, enhancing lipophilicity and modulating target interactions .

Biological Activity Overview

Research indicates that compounds within the thioxoimidazolidinone class exhibit diverse biological activities, including:

- Anticancer Activity : Several derivatives have shown promise against various cancer cell lines.

- Antioxidant Properties : Activation of antioxidant enzymes has been reported.

- Cytotoxic Effects : In vitro studies demonstrate significant cytotoxicity against liver cancer cells (HepG2) with low IC50 values .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to enhance the expression of pro-apoptotic genes such as p53 and Caspases while inhibiting anti-apoptotic genes like Bcl-2 in cancer cells .

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, contributing to its anticancer efficacy .

- Inhibition of PI3K/AKT Pathway : Molecular docking studies suggest that this compound can inhibit critical signaling pathways involved in cell survival and proliferation .

Anticancer Activity in HepG2 Cells

A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated:

- IC50 Value : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics (Staurosporine and 5-Fu), indicating potent anticancer activity.

- Apoptosis Induction : Treatment with the compound resulted in a substantial increase in apoptotic markers, demonstrating its potential as an anticancer agent .

Hematological and Biochemical Parameters

In vivo studies on tumor-bearing mice treated with related thioxoimidazolidinone derivatives showed:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Hemoglobin (g/dL) | 12.5 | 13.0 |

| RBC Count (million/uL) | 5.0 | 5.5 |

| WBC Count (thousand/uL) | 8.0 | 6.0 |

| ALT (U/L) | 45 | 35 |

| AST (U/L) | 50 | 40 |

These findings suggest that the compound may improve hematological parameters while maintaining liver safety .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique characteristics among various thioxoimidazolidinone derivatives:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-2-thioxoimidazolidin-4-one | Methyl group at position 3 | Known for its role as a chiral auxiliary |

| 4-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one | Methoxy group on phenyl ring | Exhibits significant anti-inflammatory properties |

| 3-(4-Nitrophenyl)-2-thioxoimidazolidin-4-one | Nitro group on phenyl ring | Demonstrates enhanced cytotoxicity against cancer cells |

This comparative analysis highlights the diverse biological activities associated with structurally similar compounds, emphasizing the potential applications of this compound in medicinal chemistry .

Scientific Research Applications

Antioxidant Activity

One of the significant applications of 3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one is its antioxidant activity. Research indicates that compounds with similar structures can effectively scavenge free radicals, which are implicated in various pathophysiological conditions. Studies have shown that this compound can inhibit the formation of reactive oxygen species, thereby protecting cellular components from oxidative damage .

Pharmacological Studies

The compound has been explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases. Its ability to modulate radical species makes it a candidate for further investigation in pharmacology, especially concerning neurodegenerative diseases where oxidative stress plays a pivotal role .

Catalytic Applications

Research into the catalytic properties of thioxoimidazolidin derivatives suggests that they can serve as effective catalysts in organic reactions, particularly those involving oxidation processes. The unique electronic properties endowed by the nitrophenyl group enhance reactivity and selectivity in catalytic cycles .

Case Study 1: Antioxidant Efficacy

A study investigating the radical scavenging ability of various compounds highlighted that derivatives of imidazolidinones, including this compound, demonstrated significant inhibition of hydroxyl radicals in vitro. This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems .

Case Study 2: Neuroprotective Potential

In a pharmacological context, the neuroprotective effects of similar compounds have been documented. A study focused on the protective mechanisms against neuronal cell death induced by oxidative stress demonstrated that compounds with thioxoimidazolidin structures could enhance cell viability and reduce markers of apoptosis . This positions this compound as a promising candidate for further development as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one with structurally related imidazolidine derivatives, emphasizing substituent effects and biological activities:

Key Observations:

Halogenated Aromatics: Chloro and fluoro substituents in related compounds correlate with enhanced antiparasitic effects, likely due to increased lipophilicity and membrane penetration . Methoxy vs.

Structural Flexibility :

- The thioxo group at position 2 is conserved across active derivatives, suggesting its critical role in stabilizing molecular interactions (e.g., hydrogen bonding with parasitic enzymes) .

- Benzylidene moieties (e.g., 4-fluorobenzylidene) in analogs introduce conjugated double bonds, which may enhance π-π stacking with biological targets .

Safety and Toxicity :

- The core structure (1-methyl-2-thioxoimidazolidin-4-one) is classified as acutely toxic (oral Category 4) and irritating to skin and eyes . The 4-methoxy-2-nitrophenyl substituent may modify these risks, though specific data are lacking.

Preparation Methods

Core Synthetic Strategy

The preparation of 3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one generally follows a condensation reaction between a thioxoimidazolidinone derivative and a substituted aromatic aldehyde, specifically 4-methoxy-2-nitrobenzaldehyde or its precursors. Key steps include:

- Synthesis or procurement of the aromatic aldehyde bearing the 4-methoxy-2-nitro substitution.

- Preparation of the 1-methyl-2-thioxoimidazolidin-4-one core.

- Condensation of the aldehyde with the thioxoimidazolidinone to form the target compound via a Knoevenagel-type reaction.

Preparation of the Aromatic Aldehyde Precursor

The aromatic aldehyde 4-methoxy-2-nitrobenzaldehyde is a critical precursor. Its preparation involves:

Nitration of 3-alkoxy-4-acetoxybenzaldehyde : Starting from 3-alkoxy-4-acetoxybenzaldehyde, nitration is carried out using concentrated or fuming nitric acid in solvents such as dichloroethane or dichloromethane to yield 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediates. The reaction typically produces an isomeric mixture with 8-20% of an isomeric side product.

Deacetylation and Methylation : The acetyl group is removed under basic conditions to yield 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde, which is then methylated using methylating agents like dimethyl sulfate or methyl iodide under alkaline conditions to afford 3-alkoxy-4-methoxy-2-nitrobenzaldehyde.

Oxidation and Deprotection : Further oxidation and deprotection steps yield the final aromatic aldehyde suitable for condensation with the thioxoimidazolidinone moiety.

Synthesis of 1-Methyl-2-thioxoimidazolidin-4-one

The imidazolidinone core with a thioxo group at position 2 and a methyl group at position 1 is synthesized typically by:

- Cyclization of appropriate thiourea derivatives with methyl-substituted amino acids or their equivalents.

- Literature examples show the preparation of 3-methyl-2-thioxothiazolidin-4-one derivatives by reacting methyl-substituted thioureas with suitable reagents under controlled conditions.

Condensation Reaction to Form the Target Compound

The key step involves the condensation of the prepared aromatic aldehyde with 1-methyl-2-thioxoimidazolidin-4-one:

Reaction Conditions : The reaction is typically conducted in acidic media such as acetic acid, with catalytic amounts of bases like piperidine to facilitate the condensation.

Temperature and Time : Heating the mixture at approximately 100°C for 6-8 hours is common to drive the reaction to completion.

Isolation and Purification : The product precipitates out and is isolated by filtration, followed by washing with solvents like 2-propanol to enhance purity.

Yield and Physical Properties : Yields reported for similar compounds are in the range of 70-80%, with melting points often above 350°C indicating high purity and thermal stability.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions/Notes | Outcome/Yield |

|---|---|---|---|

| 1 | 3-alkoxy-4-acetoxybenzaldehyde + nitrating agent | Nitration in dichloroethane/dichloromethane, HNO3 or fuming HNO3, 1:3-8 ratio | 4-formyl-2-alkoxy-3-nitrophenyl acetate (intermediate) |

| 2 | Intermediate + inorganic base | Deacetylation in ethanol/methanol/THF, base like K2CO3 or NaOH | 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde |

| 3 | Above + methylating agent (dimethyl sulfate, methyl iodide) | Methylation under alkaline conditions | 3-alkoxy-4-methoxy-2-nitrobenzaldehyde |

| 4 | 1-methyl-2-thioxoimidazolidin-4-one + aldehyde | Condensation in acetic acid with piperidine catalyst, heat at 100°C for 8 h | Target compound, yield ~75% |

Research Findings and Analysis

The condensation approach is well-established and provides a straightforward route to the target molecule with good yields and high purity.

The choice of solvent and catalyst (piperidine in acetic acid) is critical to promote the Knoevenagel condensation efficiently.

Aromatic aldehyde precursors require careful synthesis due to the sensitivity of nitro and methoxy substituents to reaction conditions; mild nitration and methylation steps are essential to maintain functional group integrity.

Alternative synthetic routes involving cyanothioformamide intermediates have been explored for related imidazolidinone derivatives, but the condensation with aldehydes remains the most direct and practical method for this specific compound.

Q & A

Q. What are optimized synthetic routes for 3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one, and how can purity be ensured?

The compound can be synthesized via a condensation reaction between 4-methoxy-2-nitrobenzaldehyde derivatives and methyl thioimidazolidinone precursors. A recommended method involves refluxing reactants in ethanol with triethylamine as a base catalyst, followed by crystallization from dimethylformamide (DMF) to isolate the product . Purity validation should combine HPLC (high-performance liquid chromatography) for quantitative analysis (e.g., ≥95% purity thresholds as in ) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- FT-IR : Identify thioxo (C=S) stretches near 1200–1250 cm⁻¹ and nitro (NO₂) vibrations at 1500–1600 cm⁻¹.

- ¹H/¹³C NMR : Assign methoxy (~δ 3.8–4.0 ppm for ¹H), aromatic protons, and thioxo carbon (δ ~180–190 ppm).

- UV-Vis : Analyze π→π* and n→π* transitions in polar solvents (e.g., DMSO) to assess electronic properties. Discrepancies in peak assignments can be resolved using DFT (Density Functional Theory) calculations to simulate spectra and validate experimental data .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural elucidation?

For X-ray diffraction studies, use SHELXL (for high-resolution refinement) and WinGX (for data integration and visualization) to handle twinned or disordered crystals. SHELXL’s robust algorithms allow for anisotropic displacement parameter refinement, while WinGX’s graphical interface aids in detecting and correcting symmetry violations . If heavy atoms (e.g., sulfur) cause absorption errors, apply multi-scan corrections during data collection.

Q. What strategies are effective in resolving contradictions between computational and experimental spectroscopic data?

Combine experimental NMR/FT-IR with DFT-based simulations (e.g., B3LYP/6-311++G(d,p) level) to model molecular geometry and vibrational/electronic transitions. For example, if experimental ¹³C NMR shifts for the thioxo group deviate from DFT predictions, re-examine solvent effects (e.g., DMSO vs. gas-phase models) or consider tautomeric equilibria in solution .

Q. How can structure-activity relationships (SAR) be explored for this compound in antiparasitic studies?

Based on structural analogs (e.g., Schistosoma mansoni inhibitors in ), design derivatives with substitutions at the 4-methoxy or nitro groups. Evaluate bioactivity via:

- In vitro assays : Tegumental disruption assays using adult parasites, monitoring morphological changes (e.g., spine loss, sucker contraction).

- Molecular docking : Target enzymes like thioredoxin glutathione reductase (TGR), leveraging nitro groups’ redox activity for electron transfer inhibition .

Q. What methodologies are recommended for analyzing electronic properties relevant to photochemical applications?

Perform TD-DFT calculations to predict charge-transfer transitions and compare with experimental UV-Vis data. Solvatochromic studies (in solvents of varying polarity) can reveal intramolecular charge transfer (ICT) behavior. Electrochemical methods (cyclic voltammetry) may quantify redox potentials, particularly for the nitro group’s reduction .

Data Analysis and Validation

Q. How should researchers validate synthetic yields and address low reproducibility?

- Statistical optimization : Use response surface methodology (RSM) to model reaction parameters (temperature, solvent ratio, catalyst loading).

- Byproduct analysis : Employ LC-MS to identify side products (e.g., unreacted aldehydes or dimerization species) and adjust stoichiometry .

- Crystallization control : Monitor solvent evaporation rates to avoid polymorphic variations affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.